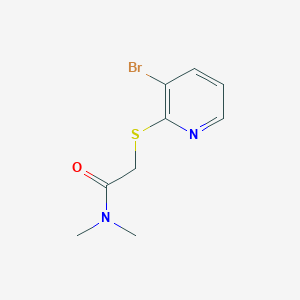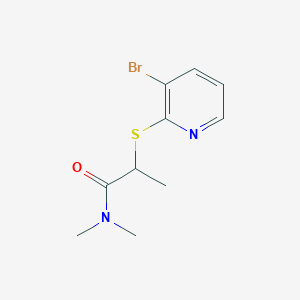
N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide, also known as N-ethyl-3-oxo-2-phenylpyrrolidine-1-sulfonamide (NS-105), is a compound that has been extensively studied for its potential therapeutic applications in treating neurological disorders.
Mécanisme D'action
NS-105 acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is involved in cognitive function and memory. By binding to the receptor, NS-105 enhances its activity, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects
NS-105 has been shown to improve cognitive function and memory in animal models and humans. It also has neuroprotective effects and can reduce oxidative stress and inflammation in the brain. Additionally, NS-105 has been shown to have a low toxicity profile and is well-tolerated in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of NS-105 is its high potency and selectivity for the α7nAChR. This makes it a useful tool for studying the role of the receptor in cognitive function and memory. However, one limitation of NS-105 is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for NS-105 research. One area of interest is its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of NS-105 and its effects on cognitive function and memory. Finally, there is potential for the development of new compounds based on NS-105 that may have improved potency and selectivity for the α7nAChR.
Conclusion
In conclusion, NS-105 is a compound that has shown promise for its potential therapeutic applications in treating neurological disorders. Its high potency and selectivity for the α7nAChR make it a useful tool for studying the role of the receptor in cognitive function and memory. Further research is needed to fully understand the mechanism of action of NS-105 and its effects on neurological disorders.
Méthodes De Synthèse
NS-105 is synthesized by reacting N-ethyl-3-pyrrolidinone with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain a white solid with a melting point of 158-160°C.
Applications De Recherche Scientifique
NS-105 has been extensively studied for its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function, enhance memory retention, and reduce symptoms of psychosis.
Propriétés
IUPAC Name |
N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-3-15(19(2,17)18)12-9-10-14(13(12)16)11-7-5-4-6-8-11/h4-8,12H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKPDBGGDUKEGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1=O)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(cyclohex-3-ene-1-carbonylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7593898.png)
![3-methoxy-N-[phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methyl]propanamide](/img/structure/B7593912.png)




![3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine](/img/structure/B7593945.png)



![2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593959.png)

![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)
